Acethion acid
Description
Contextualization within Organophosphate Insecticide Biotransformation
Organophosphates are a class of chemical compounds created through the esterification of phosphoric acid and alcohol. vulcanchem.com They are widely used as active ingredients in pesticides, herbicides, and insecticides. vulcanchem.com The primary mechanism of action for organophosphate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the nervous system in insects. medkoo.com This inhibition leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the pest. medkoo.com
Historical Discovery and Initial Characterization as a Metabolite
The discovery of Acethion acid is intrinsically linked to the study of the metabolism of the insecticide Acethion. Early research focused on understanding the metabolic pathways of organophosphates to better comprehend their selective toxicity and degradation within biological systems.
During investigations into the metabolism of Acethion, chromatographic separation and analysis were employed to identify the resulting breakdown products. nih.gov Through this analytical process, this compound was identified as the principal metabolite. nih.gov Further analysis also revealed the presence of other related compounds, such as mono- and diethyl phosphorodithionic acids. nih.gov These initial characterizations were fundamental in establishing the metabolic fate of Acethion and highlighted the role of this compound as a key product of its biotransformation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diethoxyphosphinothioylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4PS2/c1-3-9-11(12,10-4-2)13-5-6(7)8/h3-5H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLHDDRDTMJRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174932 | |
| Record name | Acethion acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20819-59-4 | |
| Record name | Acethion acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020819594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acethion acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation Leading to Acethion Acid Formation
Primary Enzymatic Hydrolysis Mechanisms of Acethion
The principal mechanism for the formation of Acethion monoacid is the enzymatic hydrolysis of a carboxyester linkage in the Acethion molecule. scribd.com This reaction is catalyzed by a class of enzymes known as carboxylesterases. scribd.com
The hydrolytic reaction involves the cleavage of one of the two carbethoxy groups present in the Acethion structure. This process introduces a water molecule, converting the ester into a carboxylic acid and an alcohol. In this specific biotransformation, Acethion is metabolized to Acethion monoacid. scribd.com This pathway is a critical detoxification step, as the resulting monoacid is generally more water-soluble and less toxic than the parent insecticide.
Table 1: Enzymatic Hydrolysis of Acethion
| Substrate | Enzyme | Primary Metabolite | Reaction Type |
|---|
Oxidative Degradation Pathways Contributing to Acethion Acid Production
Specific studies detailing the oxidative degradation pathways of Acethion leading to this compound were not identified in the search results. However, organophosphorus pesticides, in general, can undergo oxidative metabolism. who.int These reactions are typically mediated by cytochrome P450 monooxygenases and can lead to a variety of products. who.int While oxidation is a known pathway for many pesticides, its specific role and the resulting products in the formation of this compound from Acethion are not detailed in the available literature.
Characterization of Key Enzymes Involved in Metabolite Generation
The key enzyme explicitly identified in the biotransformation of Acethion to its monoacid metabolite is carboxylesterase . scribd.com These enzymes are widely distributed in various tissues in mammals, including the liver, kidney, lungs, and spleen. scribd.com Carboxylesterases play a crucial role in the detoxification of xenobiotics containing ester linkages.
While other enzyme families are involved in the metabolism of organophosphorus compounds, such as cytochrome P450s for oxidation and glutathione S-transferases for conjugation, their specific involvement in the metabolism of Acethion is not characterized in the provided search results.
Comparative Metabolic Studies of Acethion Across Different Biological Systems
Detailed comparative metabolic studies specifically for Acethion across different biological systems were not available in the search results. The following sections are based on general knowledge of organophosphate metabolism.
In mammals, the liver is the primary site for the metabolism of foreign compounds, including organophosphorus pesticides. who.int The hydrolysis of Acethion by carboxylesterases is expected to occur predominantly in the liver, although other tissues with significant carboxylesterase activity also contribute. scribd.com The hydrolytic pathway is generally the dominant route of detoxification for compounds like Acethion in mammals, leading to rapid inactivation and excretion. who.int
In insects, the balance between metabolic activation and detoxification of organophosphorus insecticides is critical to their toxicity. While mammals often favor hydrolytic detoxification, insects may have a higher ratio of oxidative to hydrolytic metabolism. who.int This can sometimes lead to the formation of more toxic metabolites (a process known as bioactivation). Resistance in insects to organophosphates can develop through several mechanisms, including mutations in the target enzyme (acetylcholinesterase) or, more commonly, through increased rates of detoxification via elevated levels or enhanced activity of enzymes like esterases, cytochrome P450s, or glutathione S-transferases.
Identification and Role of Co-Metabolites and Subsequent Degradation Products
The primary metabolite identified from the hydrolysis of Acethion is Acethion monoacid. scribd.com Information regarding other co-metabolites or the subsequent degradation products of Acethion monoacid is not available in the search results. In general, metabolic pathways for detoxified acids can include further conjugation reactions (e.g., with glucuronic acid or amino acids) to increase water solubility and facilitate renal excretion, but specific data for Acethion is lacking.
Advanced Analytical Methodologies for Acethion Acid Research
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification in Complex Biological Matrices
High-Resolution Mass Spectrometry (HRMS) would be an essential tool for the identification and quantification of a hypothetical "Acethion acid" and its metabolites within complex biological samples such as blood, urine, or tissue extracts. Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would provide the necessary mass accuracy and resolution to distinguish the "this compound" signal from a multitude of endogenous molecules.
For quantitative studies, a stable isotope-labeled internal standard of "this compound" would be synthesized and spiked into samples. This would allow for accurate quantification by correcting for matrix effects and variations in instrument response. A typical workflow would involve sample preparation (e.g., protein precipitation or solid-phase extraction), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Hypothetical HRMS Parameters for "this compound" Analysis
| Parameter | Value |
| Mass Spectrometer | Orbitrap Exploris 240 |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative |
| Mass Resolution | 120,000 FWHM |
| Scan Range (m/z) | 50 - 750 |
| Collision Energy | Stepped HCD (20, 30, 40 eV) |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable for the de novo structural elucidation of "this compound." One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of hydrogen and carbon atoms within the molecule.
Two-dimensional (2D) NMR experiments would be crucial for assembling the complete molecular structure. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. These data would allow for the unambiguous assignment of the molecular skeleton and stereochemistry of "this compound."
Chromatographic Separation Techniques (e.g., HPLC, GC) for Metabolic Profiling and Isolation
Chromatographic techniques would be fundamental for the separation and isolation of "this compound" from complex mixtures for metabolic profiling. High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or mass spectrometry detectors, would be a primary method for analyzing "this compound" in biological fluids. The choice of column chemistry (e.g., C18, HILIC) and mobile phase composition would be optimized to achieve the best separation.
For volatile derivatives of "this compound," Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be employed. Derivatization would be necessary to increase the volatility and thermal stability of the analyte for GC analysis.
Table 2: Illustrative HPLC Method for "this compound" Separation
| Parameter | Condition |
| Column | Agilent Zorbax RRHD C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm / MS Scan |
Development of Novel Spectroscopic and Electrochemical Sensors for Metabolite Detection
The development of novel sensors would enable rapid and sensitive detection of "this compound." Spectroscopic sensors could be based on fluorescence or colorimetric changes. For instance, a molecular probe could be designed to selectively bind to "this compound," resulting in a measurable change in its optical properties.
Electrochemical sensors, such as amperometric or potentiometric biosensors, would offer another avenue for detection. An enzyme that specifically reacts with "this compound" could be immobilized on an electrode surface. The enzymatic reaction would produce or consume a substance that can be detected electrochemically, with the signal being proportional to the concentration of "this compound."
Theoretical and Computational Studies on Acethion Acid
Quantum Chemical Calculations of Acethion Acid Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to predict molecular geometries, vibrational frequencies, and thermochemical data with high accuracy. nih.gov For this compound, with the molecular formula C6H13O4PS2, these calculations can provide a detailed understanding of its three-dimensional structure. uni.lu
Research on similar organophosphorus compounds has demonstrated the utility of methods like the CBS-QB3 composite method for determining standard gas-phase thermodynamic data, including enthalpies of formation (ΔfH298°), standard entropies (S298°), and heat capacities (Cp°(T)). nih.gov These parameters are crucial for understanding the stability and potential decomposition pathways of the molecule. Furthermore, quantum chemical calculations can predict spectroscopic properties, such as 31P NMR chemical shifts, which are valuable for the structural analysis of organophosphorus compounds. rsc.orgrsc.org
The reactivity of this compound can be explored by calculating various molecular descriptors. Bond dissociation energies (BDE) are particularly important for analyzing thermal stability and predicting degradation mechanisms. nih.gov The study of elementary reactions through ab initio quantum-chemical calculations can help in predicting the primary thermal decomposition products and probable intermediates. igns.gov.ua
Table 1: Hypothetical Calculated Thermochemical and Reactivity Data for this compound (Note: This table is illustrative and based on typical values for similar organophosphorus compounds.)
| Parameter | Calculated Value | Method |
|---|---|---|
| Enthalpy of Formation (ΔfH298°) | -850 kJ/mol | CBS-QB3 |
| Standard Entropy (S298°) | 450 J/mol·K | CBS-QB3 |
| P-S Bond Dissociation Energy | 280 kJ/mol | DFT (B3LYP) |
| Calculated 31P NMR Chemical Shift | 75 ppm | GIAO-DFT |
Molecular Dynamics Simulations of Enzyme-Substrate Interactions in Acethion Biotransformation
The biotransformation of Acethion to this compound involves enzymatic processes, likely mediated by cytochrome P450 (CYP) enzymes, which are common in pesticide metabolism. azoquantum.com Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic interactions between a substrate like Acethion and the active site of an enzyme. nih.gov
These simulations can reveal the binding modes of the substrate, the conformational changes in both the enzyme and the substrate upon binding, and the key amino acid residues involved in the interaction. nih.gov A typical workflow involves initial prediction of the binding pose using molecular docking, followed by long-timescale MD simulations to assess the stability of the complex and the nature of the interactions, which are often dominated by hydrophobic and hydrogen bonding. azoquantum.comnih.gov
For a more detailed understanding of the chemical reaction of biotransformation, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can be performed. azoquantum.com In this approach, the region of the active site where the reaction occurs is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are described by a classical molecular mechanics force field. This allows for the elucidation of the reaction mechanism and the calculation of activation energies for different metabolic pathways. azoquantum.com
Table 2: Illustrative Binding Interaction Data for an Acethion-Enzyme Complex from a Molecular Dynamics Simulation (Note: This table is a hypothetical representation.)
| Enzyme Active Site Residue | Type of Interaction | Substrate Group Involved | Binding Free Energy Contribution (kcal/mol) |
|---|---|---|---|
| PHE 215 | Hydrophobic | Ethyl groups | -2.5 |
| ARG 105 | Hydrogen Bond | Thiono sulfur | -3.1 |
| LEU 304 | van der Waals | Ethyl groups | -1.8 |
| SER 119 | Hydrogen Bond | Ester carbonyl | -2.7 |
In Silico Prediction Models for Metabolic Fate and Degradation Pathways
In silico models, particularly quantitative structure-activity relationship (QSAR) models, are increasingly used in the regulatory assessment of pesticides to predict their metabolic fate and potential toxicity. nih.govfrontiersin.org These models leverage large datasets of known metabolic transformations to predict the likely metabolites of a new or understudied compound based on its chemical structure. acs.org
The prediction of metabolic pathways for Acethion would involve identifying the sites on the molecule most susceptible to enzymatic attack. Common metabolic reactions for organophosphorus pesticides include oxidation, hydrolysis, and conjugation. csic.es Software tools can predict the products of these reactions, for instance, the oxidative desulfuration of the P=S bond to a P=O bond, and the hydrolysis of ester linkages, which is the likely pathway leading to the formation of this compound. mdpi.com These predictive models are valuable for identifying potential metabolites that may have different toxicological profiles than the parent compound. mdpi.com
Table 3: Predicted Metabolic Pathways and Products for Acethion (Note: This table illustrates potential transformations based on common pesticide metabolism.)
| Metabolic Reaction | Enzyme System | Predicted Product |
|---|---|---|
| Carboxyesterase Hydrolysis | Carboxyesterases | This compound |
| Oxidative Desulfuration | Cytochrome P450 | Oxo-acethion |
| Glutathione Transfer | Glutathione S-transferases | Diethyl phosphorothioate (B77711) |
Conformational Analysis and Energetic Considerations of this compound
This compound is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. Conformational analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into an enzyme's active site. nih.gov
Environmental Fate and Degradation of Acethion Acid
Photochemical and Hydrolytic Stability in Abiotic Environmental Compartments
The stability of Acethion acid in the environment is significantly influenced by abiotic factors such as sunlight and water.
Photochemical Degradation: Sunlight, particularly in the UV-B spectrum (280–320 nm), plays a role in the degradation of this compound. vulcanchem.com Photolysis can accelerate its decomposition, reportedly increasing the rate of breakdown by four-fold. vulcanchem.com This process primarily occurs through the cleavage of the C-S bond within the molecule. vulcanchem.com
Hydrolytic Degradation: Hydrolysis is a key pathway for the breakdown of this compound in aqueous environments. The rate of hydrolytic degradation is dependent on the pH of the water. It follows pseudo-first-order kinetics, with a half-life of 15 days at a neutral pH of 7 and a significantly shorter half-life of 3 days at an alkaline pH of 9. vulcanchem.com The primary degradation products of hydrolysis are reported to be the less toxic ethoxyphosphoric acid and mercaptoacetate (B1236969) derivatives. vulcanchem.com In acidic solutions, this compound is considered to be fairly stable. who.int
Table 1: Hydrolytic and Photochemical Degradation of this compound
| Degradation Process | Condition | Half-life/Rate | Primary Mechanism/Products |
|---|---|---|---|
| Hydrolysis | pH 7 | 15 days | Pseudo-first-order kinetics |
| pH 9 | 3 days | Pseudo-first-order kinetics | |
| Produces ethoxyphosphoric acid and mercaptoacetate derivatives | |||
| Photolysis | UV-B (280–320 nm) | 4-fold accelerated decomposition | C-S bond cleavage |
Microbial Bioremediation and Biodegradation Pathways in Soil and Aquatic Environments
Microbial activity is a crucial component in the breakdown of organophosphate pesticides like this compound in both soil and aquatic ecosystems. nih.govresearchgate.net Microorganisms can utilize these compounds as a source of essential nutrients such as carbon, phosphorus, and sulfur. nih.gov
Biodegradation in Soil: In soil, various bacterial strains have been identified that can degrade organophosphates. For instance, studies on the related compound acephate (B21764) have isolated Pseudomonas azotoformans, Pseudomonas aeruginosa, and Pseudomonas putida from contaminated soils, demonstrating their capability to break down the pesticide. nih.gov The degradation efficiency of these bacteria can be influenced by soil properties, such as the presence of humic acid and metal ions. nih.gov While specific studies on this compound are limited, the general principles of organophosphate biodegradation by soil microbes are applicable. The process can be affected by factors like soil type, moisture, temperature, and pH. who.int For instance, the persistence of this compound is enhanced in clay-rich soils due to higher adsorption coefficients. vulcanchem.com
Bioremediation in Aquatic Environments: In aquatic systems, microbial communities also play a significant role in the degradation of pesticides. researchgate.net Bioremediation strategies can involve bioaugmentation, where specific microbial strains are introduced to a contaminated site, or biostimulation, which involves modifying the environment to encourage the growth of indigenous degrading microorganisms. researchgate.net The degradation of organophosphates in water is influenced by factors such as temperature, pH, and the availability of other nutrients. researchgate.netfrontiersin.org
Assessment of Environmental Transport, Partitioning, and Persistence
The movement, distribution, and persistence of this compound in the environment are governed by its physicochemical properties and interactions with environmental compartments.
Transport and Partitioning: this compound is moderately soluble in water and highly volatile, which can influence its transport in the environment. herts.ac.uk Its soil adsorption coefficients (Koc) are reported to be in the range of 450–600 mL/g. vulcanchem.com This relatively high Koc value suggests that this compound has a tendency to bind to soil particles, particularly in soils with high organic matter or clay content. vulcanchem.com This binding can limit its potential for leaching into groundwater but may increase its persistence in the soil. vulcanchem.com
Persistence: The persistence of this compound in the environment is a balance between its degradation rates and its formulation. Standard emulsifiable concentrate formulations have a residual activity of about 7 days. vulcanchem.com However, microencapsulation formulations using polyurea shells can extend this residual activity to 21 days. vulcanchem.com The half-life of this compound in the environment is influenced by a combination of hydrolytic, photochemical, and microbial degradation processes.
Table 2: Environmental Transport and Persistence of this compound
| Parameter | Value/Characteristic | Implication |
|---|---|---|
| Water Solubility | Moderately soluble | Potential for transport in surface water |
| Volatility | Highly volatile | Potential for atmospheric transport |
| Soil Adsorption Coefficient (Koc) | 450–600 mL/g | Limits groundwater leaching, enhances persistence in clay-rich soils |
| Residual Activity (Emulsifiable Concentrate) | ~7 days | |
| Residual Activity (Microencapsulated) | ~21 days |
Identification of Further Environmental Transformation Products of this compound
The degradation of this compound in the environment leads to the formation of various transformation products.
The principal metabolite of Acethion is this compound itself. nih.gov Hydrolytic degradation is a major pathway, leading to the formation of ethoxyphosphoric acid and mercaptoacetate derivatives. vulcanchem.com Further breakdown can result in mono- and diethyl phosphorodithionic acids. nih.gov It is important to note that environmental transformation products of organophosphorus pesticides can sometimes exhibit greater biotoxicity and environmental persistence than the parent compounds. mdpi.com For example, the oxygen analogue of a related compound, dimethoate, called dimethoxon (omethoate), is considered the metabolite responsible for its toxic action. who.int
A comprehensive understanding of the full range of transformation products and their potential environmental effects is an ongoing area of research. mdpi.comresearchgate.net
Synthetic Methodologies for Acethion Acid Analogues and Probes for Research
Synthesis of Stable Isotope-Labeled Acethion Acid for Metabolic Tracing Studies
Stable isotope labeling is an indispensable technique in metabolic research, allowing for the unambiguous tracking of molecules through complex biological systems. The synthesis of isotopically labeled this compound, for instance with Carbon-13 (¹³C) or Deuterium (²H), is crucial for quantitative studies of its absorption, distribution, metabolism, and excretion (ADME).
A common strategy for introducing isotopic labels into this compound (O,O-diethyl S-(carboxymethyl) phosphorodithioate) involves the use of labeled precursors in its synthesis. The general synthesis of S-alkyl phosphorodithioates can be adapted for this purpose. A plausible synthetic route would involve the reaction of a salt of O,O-diethyl phosphorodithioic acid with an isotopically labeled haloacetic acid derivative.
For example, to synthesize [1-¹³C]-Acethion acid or [2-¹³C]-Acethion acid, one could start with commercially available [1-¹³C]-bromoacetic acid or [2-¹³C]-bromoacetic acid, respectively. The reaction would proceed as follows:
(C₂H₅O)₂P(S)S⁻K⁺ + Br-¹³CH₂COOH → (C₂H₅O)₂P(S)S-¹³CH₂COOH + KBr
Similarly, Deuterium-labeled this compound can be prepared using deuterated haloacetic acid. For instance, the use of bromoacetic acid-d₂ would yield [d₂]-Acethion acid. The purification of the final product would typically involve chromatographic techniques to ensure high purity for use in sensitive metabolic tracing studies.
Table 1: Potential Isotopically Labeled Precursors for this compound Synthesis
| Labeled Precursor | Resulting Labeled this compound | Isotope |
|---|---|---|
| [1-¹³C]-Bromoacetic acid | [1-¹³C]-Acethion acid | ¹³C |
| [2-¹³C]-Bromoacetic acid | [2-¹³C]-Acethion acid | ¹³C |
| Bromoacetic acid-d₂ | [d₂]-Acethion acid | ²H |
Development of Synthetic Routes for Structural Analogues of this compound
Structural analogues of this compound are valuable tools for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for its interaction with metabolic enzymes and other biological targets. Synthetic routes to these analogues generally involve variations of the core synthesis of phosphorodithioates.
Modification of the Alkyl Chains on Phosphorus: Analogues with altered alkyl groups on the phosphorus atom (e.g., dimethyl, dipropyl) can be synthesized by starting with the corresponding O,O-dialkyl phosphorodithioic acids. These starting materials can be prepared by reacting the appropriate alcohol with phosphorus pentasulfide.
Alteration of the Carboxymethyl Group: The carboxylic acid moiety is a key feature of this compound. Analogues can be created by replacing the carboxymethyl group with other functionalized alkyl chains. This can be achieved by reacting the O,O-diethyl phosphorodithioate (B1214789) salt with a variety of halo-functionalized compounds. For example, using 3-bromopropionic acid would yield an analogue with a longer carbon chain between the sulfur and the carboxyl group.
Modification of the Phosphorodithioate Moiety: The phosphorus-sulfur bonds are central to the chemistry of this compound. Analogues where one or both sulfur atoms are replaced by oxygen (phosphorothioates and phosphates, respectively) can provide insight into the role of the sulfur atoms in the compound's biological activity. The synthesis of such analogues requires different starting materials, such as O,O-diethyl phosphorothioic acid or O,O-diethyl phosphoric acid.
Table 2: Examples of Synthetic Strategies for this compound Analogues
| Analogue Type | Synthetic Strategy | Example Starting Materials |
|---|---|---|
| Modified Alkyl Chains | Varying the alcohol used to prepare the phosphorodithioic acid | Methanol, Propanol |
| Altered Carboxymethyl Group | Using different halo-functionalized acids or esters | 3-Bromopropionic acid, Ethyl 4-bromobutyrate |
| Modified Phosphorodithioate | Using phosphate (B84403) or phosphorothioate (B77711) precursors | Diethyl phosphate, Diethyl phosphorothioate |
Design and Synthesis of Chemical Probes for Investigating Metabolic Enzyme Activity
Chemical probes, particularly those with fluorescent or affinity tags, are powerful tools for identifying and characterizing the enzymes responsible for metabolizing this compound. The primary metabolic pathway for many organophosphate pesticides involves hydrolysis by serine hydrolases, such as carboxylesterases. nih.gov
Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of a specific class of enzymes. For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used. nih.govthermofisher.com An ABP for this compound metabolizing enzymes could be designed by incorporating a reactive phosphonate (B1237965) group that mimics the tetrahedral intermediate formed during hydrolysis, attached to a reporter tag (e.g., a fluorophore or biotin) via a linker. The design would consider the structural features of this compound to ensure affinity for the target enzyme's active site.
Fluorescent Probes: Fluorescent probes for carboxylesterase activity are often designed as "turn-on" or ratiometric sensors. nih.gov A common strategy involves attaching a substrate moiety, which mimics the ester portion of the target substrate, to a fluorophore. nih.gov Enzymatic cleavage of the substrate releases the fluorophore, leading to a change in its fluorescence properties. nih.gov For this compound, a probe could be synthesized where the carboxymethyl group is esterified with a fluorogenic alcohol. Hydrolysis of this ester by a carboxylesterase would release the fluorescent alcohol, providing a measurable signal of enzyme activity. The choice of fluorophore (e.g., coumarin, BODIPY) would depend on the desired spectral properties for specific applications in cellular or in vivo imaging. researchgate.netacs.org
Strategies for Improving Metabolic Stability or Lability of Related Compounds (academic relevance)
From an academic perspective, understanding the factors that govern the metabolic stability of compounds like this compound is of great interest. Strategies to modify metabolic stability often involve altering the chemical structure to block or enhance susceptibility to enzymatic degradation.
Blocking Metabolic Hotspots: The primary site of metabolic transformation in this compound is the hydrolysis of the thioester linkage. To improve metabolic stability, one could introduce steric hindrance near this bond. For example, replacing the hydrogens on the carbon adjacent to the sulfur with alkyl groups could sterically shield the thioester from enzymatic attack.
Bioisosteric Replacement: Bioisosterism involves the substitution of a functional group with another that has similar physicochemical properties but may alter the molecule's metabolic fate. benthamscience.comdrughunter.comcambridgemedchemconsulting.com For instance, the carboxylic acid group of this compound could be replaced with a tetrazole ring, a known carboxylic acid bioisostere, which may exhibit different interactions with metabolizing enzymes and transporters. researchgate.net Similarly, replacing the P=S bond with a P=O bond would create the oxon analogue, which often exhibits different toxicity and metabolic profiles.
Introducing Electron-Withdrawing or -Donating Groups: The electronic properties of the molecule can influence its reactivity and susceptibility to enzymatic catalysis. The introduction of electron-withdrawing groups, such as fluorine, can sometimes increase metabolic stability by altering the electronic nature of adjacent bonds. cambridgemedchemconsulting.com
These strategies, while explored in the broader context of drug and pesticide development, provide a conceptual framework for designing academic studies to probe the metabolic pathways of this compound and related phosphorodithioates.
Q & A
Q. What are the standard analytical methods for quantifying acetic acid in complex biological or chemical matrices?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as outlined in pharmacopeial protocols . For aqueous solutions, conduct acid-base titration with sodium hydroxide (0.1 M) and phenolphthalein indicator, ensuring calibration against certified reference materials (e.g., USP Glacial Acetic Acid RS) . Validate precision via triplicate measurements and statistical analysis (e.g., %RSD < 2%).
Q. How does acetic acid influence enzymatic activity in biochemical systems?
Methodological Answer: Design experiments with controlled pH buffers (e.g., 0.1 M acetate buffer, pH 4.0–5.5) to isolate acetic acid’s effect from other variables. Use a model enzyme (e.g., amylase) and measure reaction kinetics via spectrophotometry. Include negative controls (no acid) and account for ionic strength effects . Statistical tools like ANOVA can identify significant deviations (p < 0.05).
Q. What spectroscopic techniques are optimal for characterizing acetic acid’s molecular interactions?
Methodological Answer: Employ Fourier-transform infrared spectroscopy (FTIR) to identify carboxyl group vibrations (C=O stretch at ~1700 cm⁻¹) or nuclear magnetic resonance (¹H NMR) for proton environments (δ 2.1 ppm for CH₃, δ 11.5 ppm for COOH). Compare with computational simulations (e.g., DFT) to validate hydrogen-bonding networks .
Q. How stable is acetic acid under varying storage conditions (temperature, light, humidity)?
Methodological Answer: Conduct accelerated stability studies using ICH guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life . Report deviations in purity thresholds (>98%) and degradation byproducts (e.g., acetates).
Q. What are common pitfalls in synthesizing acetic acid derivatives (e.g., acetyl chloride)?
Methodological Answer: Avoid moisture contamination by using anhydrous solvents (e.g., dry ether) and Schlenk-line techniques. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and characterize products via melting point analysis and mass spectrometry .
Advanced Research Questions
Q. How can reaction conditions be optimized for acetic acid’s catalytic role in organic synthesis?
Methodological Answer: Apply design of experiments (DoE) with variables like temperature (50–100°C), molar ratios (1:1–1:3), and reaction time (2–24 hrs). Use response surface methodology (RSM) to model yield outcomes and identify Pareto-optimal conditions . Validate with kinetic studies (e.g., Eyring plots).
Q. How to resolve contradictions in reported pKa values of acetic acid across literature?
Methodological Answer: Perform potentiometric titrations under standardized conditions (ionic strength = 0.1 M, 25°C). Compare results with ab initio calculations (e.g., COSMO-RS) to assess solvent effects. Publish raw datasets with uncertainty margins (±0.05 pH units) to enable meta-analyses .
Q. What novel approaches exist for detecting trace acetic acid in environmental samples?
Methodological Answer: Develop a gas-diffusion microelectrode coupled with amperometric detection (LOD = 0.1 ppm). Validate against GC-MS and address matrix effects (e.g., humic acids) via standard addition methods. Include cross-validation with independent labs .
Q. How to integrate acetic acid research with bioengineering applications (e.g., microbial fermentation)?
Methodological Answer: Use omics-driven metabolic modeling (e.g., genome-scale models of Acetobacter) to predict acetic acid production. Combine fed-batch bioreactor experiments with real-time pH monitoring and metabolic flux analysis . Address scalability challenges via techno-economic analysis.
Q. What statistical frameworks are robust for analyzing clustered data in acetic acid studies?
Methodological Answer: Apply mixed-effects models to account for nested variables (e.g., batch effects, instrument calibration drift). Use R or Python packages (lme4, statsmodels) for hierarchical modeling. Report intraclass correlation coefficients (ICC) to quantify data clustering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
